ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis . This compound is particularly interesting due to its unique structure, which combines a pyrazole ring with a sulfonyl group and a piperazine moiety, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrazole derivative in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine reacts with the sulfonylated pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate
- Ethyl 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate
- Ethyl 3-{[4-(3-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity . This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .
Properties
Molecular Formula |
C16H19ClN4O4S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
ethyl 5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19ClN4O4S/c1-2-25-16(22)14-11-15(19-18-14)26(23,24)21-8-6-20(7-9-21)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,18,19) |
InChI Key |
WKGLQXJMUALTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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